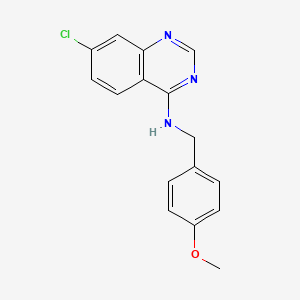

7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine

Vue d'ensemble

Description

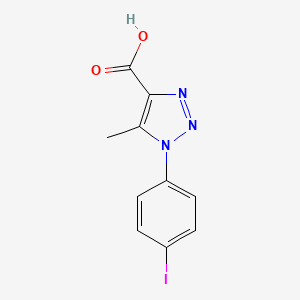

“7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine” is a chemical compound with the molecular formula C16H14ClN3O and a molecular weight of 299.75 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C16H14ClN3O . Detailed structural analysis would require more specific information or advanced analytical techniques.Applications De Recherche Scientifique

Synthesis and Antitumor Activities

The synthesis of compounds related to 7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine, such as 4-chloro-7-methoxy-6-pivalamidoquinazoline, has been explored. These synthesized compounds demonstrate potential for modification with active moieties to exhibit antitumor activities (Sha Yao-wu, 2008).

Synthesis Techniques and Applications

A study detailed the synthesis of a related compound, 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839). This research highlights the process's advantages, like mild reaction conditions and high yield, indicating a potential for widespread application in synthesizing similar compounds (Gong Ping, 2005).

Biological Activities and Medicinal Applications

Another related compound, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine, showed potential biological activities in medicine, with a focus on a rapid synthetic method optimized for practical application (Yiqiang Ouyang et al., 2016).

Potential as MERS-CoV Inhibitors

A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their high anti-MERS-CoV activities. One of these compounds, similar in structure to this compound, demonstrated significant inhibitory effect on MERS-CoV infection (J. Lee et al., 2020).

Cytotoxicity and Antimicrobial Activity

Research into isatin derivatives, including compounds structurally related to this compound, showed significant in vitro cytotoxic activities against various cell lines, highlighting their potential in cancer research and therapy (S. S. Reddy et al., 2013).

Antagonist for 5-HT4 Receptors

Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid, structurally related to the chemical , were found to be potent 5-HT4 receptor agonists, suggesting their potential in neurological research and treatment (D. Yang et al., 1997).

Radioligand for NMDA Receptor

7-Chloro-4-hydroxy-3-[3-(4-methoxybenzyl)phenyl-2(1H)-quinolone, a compound similar to this compound, was used in a high-yield synthesis method as a radioligand for the NMDA receptor, offering potential in neuroscience research (T. Haradahira, K. Suzuki, 1999).

Mécanisme D'action

Target of Action

Quinazoline and quinazolinone derivatives, which include 7-chloro-n-[(4-methoxyphenyl)methyl]quinazolin-4-amine, have been noted for their wide range of biopharmaceutical activities .

Mode of Action

Quinazoline derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects

Biochemical Pathways

It is known that quinazoline derivatives can influence a broad range of biological pathways due to their diverse physiological significance and pharmacological utilization . The downstream effects of these pathways are subject to further investigation.

Result of Action

Quinazoline derivatives have been reported to exhibit a variety of biological activities, suggesting a broad range of potential molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound has shown binding affinity to specific receptors, influencing cellular responses .

Cellular Effects

The effects of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine on cells are multifaceted. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on metabolic pathways can affect the overall energy balance and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which disrupts phosphorylation events critical for signal transduction. Additionally, the compound can bind to DNA and RNA, affecting transcription and translation processes. These interactions can lead to changes in protein synthesis and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular functions, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine in animal models are dose-dependent. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not enhance therapeutic outcomes .

Metabolic Pathways

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, the compound can affect metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects. The compound’s distribution can also be influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent cellular responses .

Propriétés

IUPAC Name |

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLOMXHKKBSQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325727 | |

| Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477861-85-1 | |

| Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

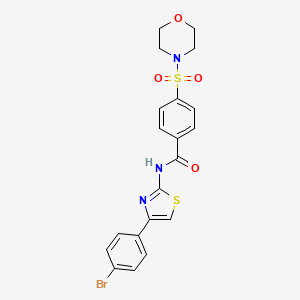

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)

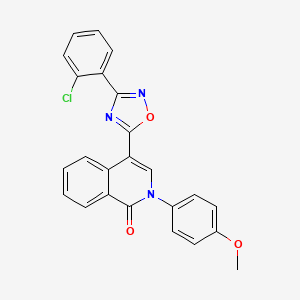

![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)

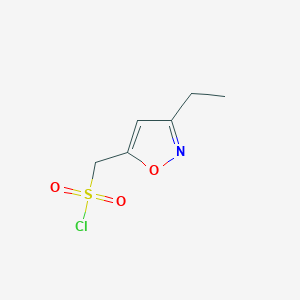

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)

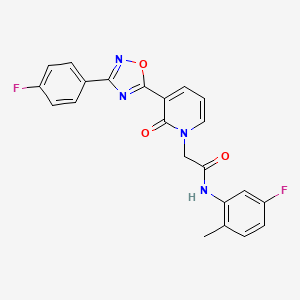

![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)

![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)